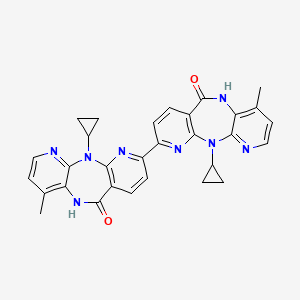

Nevirapine Dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

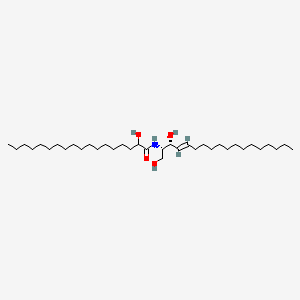

Nevirapine is a non-nucleoside reverse transcriptase inhibitor used as part of a management regimen for HIV-1 virus infection . Structurally, it belongs to the dipyridodiazepinone chemical class . The molecular formula of Nevirapine Dimer is C30H26N8O2 .

Synthesis Analysis

Nevirapine and its structurally related analogs including nicotinamide (NAM), benzamide (BZM) and benzophenone (BZP) were used as templates in the synthesis of molecularly imprinted polymers for Nevirapine . Another study reported the synthesis and physicochemical characterization of co-crystals of Nevirapine with pharmaceutically acceptable co-formers saccharin, rac-tartaric acid, maleic acid, glutaric acid, and salicylic acid .Molecular Structure Analysis

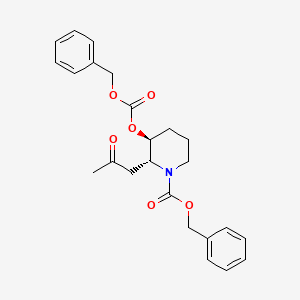

The structures of Nevirapine solvates are based on a common isostructural framework comprising centrosymmetric hydrogen-bonded Nevirapine dimers . These structures contain a common channel parallel to the crystal b-axis whose repeat length spans a narrow range (~8.43–8.52 Å) in the series and accommodates various solvent molecules .Chemical Reactions Analysis

Phase transition and dehydration processes of Nevirapine have been studied by differential scanning calorimetry and thermogravimetry differential thermal analysis . This study was aimed at overcoming the problems of drug formulation, namely poor solubility and poor content uniformity .Physical And Chemical Properties Analysis

The solid-state characterization of crystalline drugs is an important pre-formulation step for the development and design of solid dosage forms . The phase transition and dehydration processes of Nevirapine have been studied by differential scanning calorimetry and thermogravimetry differential thermal analysis .Aplicaciones Científicas De Investigación

Nevirapine effectively inhibits HIV-1 reverse transcriptase, crucial in AIDS treatment. Its crystal structure, when complexed with inhibitors like nevirapine, reveals an asymmetric dimer, providing insights into drug resistance mechanisms (Kohlstaedt et al., 1992).

In cancer research, nevirapine induces growth arrest and premature senescence in human cervical carcinoma cells, suggesting its potential as an anti-cancer agent (Stefanidis et al., 2008).

Nevirapine's pharmacological profile as a nonnucleoside reverse transcriptase inhibitor is vital in treating HIV-1 infection. It's a selective noncompetitive inhibitor with profound antiviral activity both as monotherapy and in combination with other antiretrovirals (Murphy & Montaner, 1996).

Adverse effects of nevirapine, like Stevens-Johnson syndrome, are crucial in understanding drug safety and managing HIV treatment (Metry et al., 2001).

High-dose nevirapine studies highlight its safety, pharmacokinetics, and antiviral effects, providing insights into dosage optimization for better treatment outcomes (Havlir et al., 1995).

Research on nevirapine-associated cutaneous and hepatic adverse events explores genetic variants, aiding in personalized medicine for HIV treatment (Yuan et al., 2011).

The study of nevirapine metabolites provides insights into drug metabolism and implications for efficacy and toxicity, essential for developing effective HIV treatment regimens (Fan-Havard et al., 2013).

Characterization of nevirapine's binding site offers a deeper understanding of its mechanism of action, essential for developing more effective antiretroviral drugs (Cohen et al., 1991).

The persistence of nevirapine in breast milk and plasma after single-dose administration is significant in mother-to-child HIV transmission prevention strategies (Kunz et al., 2008).

Nevirapine's pharmacokinetics in children and pregnant women is critical for optimizing dosing regimens in these vulnerable populations (Mirochnick et al., 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-cyclopropyl-14-(2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-14-yl)-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N8O2/c1-15-11-13-31-27-23(15)35-29(39)19-7-9-21(33-25(19)37(27)17-3-4-17)22-10-8-20-26(34-22)38(18-5-6-18)28-24(36-30(20)40)16(2)12-14-32-28/h7-14,17-18H,3-6H2,1-2H3,(H,35,39)(H,36,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSORHKBMAYNJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C3=C(C=CC(=N3)C4=NC5=C(C=C4)C(=O)NC6=C(C=CN=C6N5C7CC7)C)C(=O)N2)C8CC8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nevirapine Dimer | |

CAS RN |

1391054-30-0 |

Source

|

| Record name | Nevirapine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEVIRAPINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X80TT3NB1T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)

![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)